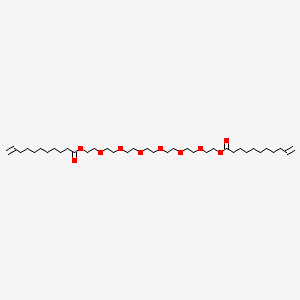

3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl di(undec-10-enoate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

EINECS 285-312-7, also known as bis(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer. It is primarily used to make polyvinyl chloride (PVC) plastics more flexible and durable. DEHP is a colorless, odorless liquid that is insoluble in water but soluble in organic solvents. It is one of the most commonly used phthalates in the production of flexible plastics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bis(2-ethylhexyl) phthalate is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 140-160°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester.

Industrial Production Methods

In industrial settings, the production of bis(2-ethylhexyl) phthalate involves continuous processes where phthalic anhydride and 2-ethylhexanol are fed into a reactor. The reaction mixture is heated, and the water produced is continuously removed. The crude product is then purified through distillation to obtain high-purity bis(2-ethylhexyl) phthalate.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(2-ethylhexyl) phthalate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, bis(2-ethylhexyl) phthalate can hydrolyze to form phthalic acid and 2-ethylhexanol.

Oxidation: Under oxidative conditions, bis(2-ethylhexyl) phthalate can be oxidized to form phthalic acid and other oxidation products.

Substitution: Bis(2-ethylhexyl) phthalate can undergo substitution reactions where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Various nucleophiles under appropriate conditions.

Major Products

Hydrolysis: Phthalic acid and 2-ethylhexanol.

Oxidation: Phthalic acid and other oxidation products.

Substitution: Products depend on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Bis(2-ethylhexyl) phthalate has a wide range of applications in scientific research, including:

Chemistry: Used as a plasticizer in the production of flexible PVC, which is used in various laboratory equipment and materials.

Biology: Studied for its effects on biological systems, including its potential endocrine-disrupting properties.

Medicine: Investigated for its potential health effects, including its impact on human health and its presence in medical devices made from flexible PVC.

Industry: Widely used in the production of flexible plastics, cables, flooring, and other products that require flexibility and durability.

Wirkmechanismus

Bis(2-ethylhexyl) phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, increasing their flexibility and reducing their brittleness. In biological systems, bis(2-ethylhexyl) phthalate can mimic or interfere with the action of hormones, particularly estrogen, leading to potential endocrine-disrupting effects. It can bind to hormone receptors and alter the normal signaling pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Bis(2-ethylhexyl) phthalate is one of several phthalate plasticizers used in industry. Similar compounds include:

Diisononyl phthalate (DINP): Another commonly used plasticizer with similar properties but slightly different chemical structure.

Diisodecyl phthalate (DIDP): Used in similar applications but with a longer alkyl chain, providing different flexibility and durability characteristics.

Butyl benzyl phthalate (BBP): Used in flexible PVC applications but with different solubility and compatibility properties.

Bis(2-ethylhexyl) phthalate is unique in its widespread use and well-studied properties, making it a standard reference for comparing the performance and safety of other plasticizers.

Eigenschaften

CAS-Nummer |

85068-52-6 |

|---|---|

Molekularformel |

C36H66O10 |

Molekulargewicht |

658.9 g/mol |

IUPAC-Name |

2-[2-[2-[2-[2-[2-(2-undec-10-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl undec-10-enoate |

InChI |

InChI=1S/C36H66O10/c1-3-5-7-9-11-13-15-17-19-35(37)45-33-31-43-29-27-41-25-23-39-21-22-40-24-26-42-28-30-44-32-34-46-36(38)20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-34H2 |

InChI-Schlüssel |

IFTBBSBRIXUVBU-UHFFFAOYSA-N |

Kanonische SMILES |

C=CCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOC(=O)CCCCCCCCC=C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-O-[(8S)-9-hydroxy-8-methylnonyl] 6-O-[(1S,2R,3R,4R)-1,2,3,4-tetrahydroxypentyl] hexanedioate](/img/structure/B12683604.png)

![8-[(3,7-Dimethyl-6-octenyl)oxy]-8-methoxy-2,6-dimethyloctan-2-OL](/img/structure/B12683639.png)